Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate hydrochloride
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Overview
Description
Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate hydrochloride is a chemical compound with the molecular formula C16H24ClNO3 and a molecular weight of 313.82 g/mol . This compound is known for its unique structure, which includes a cyclohexylamino group attached to a methoxybenzoate moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate hydrochloride typically involves the reaction of 3-(chloromethyl)-4-methoxybenzoic acid with cyclohexylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required quality standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, thiols, or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate hydrochloride is utilized in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclohexylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. The methoxybenzoate moiety may also participate in π-π stacking interactions with aromatic residues in the target proteins .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(cyclohexylamino)methyl]-4-hydroxybenzoate
- Methyl 3-[(cyclohexylamino)methyl]-4-ethoxybenzoate
- Methyl 3-[(cyclohexylamino)methyl]-4-chlorobenzoate
Uniqueness
Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility and potential for forming hydrogen bonds, making it a valuable compound in various research applications .
Properties
IUPAC Name |
methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-19-15-9-8-12(16(18)20-2)10-13(15)11-17-14-6-4-3-5-7-14;/h8-10,14,17H,3-7,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXZKOXUQWEUOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)CNC2CCCCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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